

Chemical structure and IUPAC name of methyl indole-5-carboxylate

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Compound of Interest

Compound Name: *Methyl indole-5-carboxylate*

Cat. No.: B555148

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An In-depth Technical Guide to Methyl Indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data for **methyl indole-5-carboxylate**, a crucial building block in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 1H-indole-5-carboxylate.[\[1\]](#) Its chemical structure consists of an indole bicyclic system with a methyl carboxylate group attached at the 5-position of the benzene ring.

```
digraph "Methyl Indole-5-carboxylate" {
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    node [fontname="Arial", fontsize=10, shape=plaintext];
    edge [fontname="Arial", fontsize=10];

    // Nodes for the atoms
    N1 [label="N", fontcolor="#202124"];
    C2 [label="C", fontcolor="#202124"];
    C3 [label="C", fontcolor="#202124"];
    C3a [label="C", fontcolor="#202124"];
    C4 [label="C", fontcolor="#202124"];
    C5 [label="C", fontcolor="#202124"];
    C6 [label="C", fontcolor="#202124"];
    C7 [label="C", fontcolor="#202124"];
    C7a [label="C", fontcolor="#202124"];
    C_ester [label="C", fontcolor="#202124"];
    O_double [label="O", fontcolor="#202124"];
    O_single [label="O", fontcolor="#202124"];
    C_methyl [label="CH3", fontcolor="#202124"];

    // Invisible nodes for positioning
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    p2 [pos="1.3,1.5!"];
    p3 [pos="1.7,0.3!"];
    p3a [pos="0.8,-0.5!"];
    p4 [pos="1.3,-1.5!"];
    p5 [pos="0,-1.5!"];
    p6 [pos="-1.3,-1.5!"];
```

```
p7 [pos="-1.7,0.3!"];
p7a [pos="-0.8,-0.5!"];
p_ester [pos="-2.6,-1.5!"];
p_o_double [pos="-3.5,-0.8!"];
p_o_single [pos="-3.5,-2.2!"];
p_methyl [pos="-4.8,-2.2!"];
pH1 [pos="-0.4,1.9!"];
pH2 [pos="2.0,2.0!"];
pH3 [pos="2.6,0.3!"];
pH4 [pos="2.0,-2.0!"];
pH6 [pos="-2.0,-2.0!"];
pH7 [pos="-2.6,0.3!"];

// Position the atoms
N1 [pos="0,1.5!"];
C2 [pos="1.3,1.5!"];
C3 [pos="1.7,0.3!"];
C3a [pos="0.8,-0.5!"];
C4 [pos="1.3,-1.5!"];
C5 [pos="0,-1.5!"];
C6 [pos="-1.3,-1.5!"];
C7 [pos="-1.7,0.3!"];
C7a [pos="-0.8,-0.5!"];
C_ester [pos="-2.6,-1.5!"];
O_double [pos="-3.5,-0.8!"];
O_single [pos="-3.5,-2.2!"];
C_methyl [pos="-4.8,-2.2!"];
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H2 [label="H", fontcolor="#202124", pos="2.0,2.0!"];
H3 [label="H", fontcolor="#202124", pos="2.6,0.3!"];
H4 [label="H", fontcolor="#202124", pos="2.0,-2.0!"];
H6 [label="H", fontcolor="#202124", pos="-2.0,-2.0!"];
H7 [label="H", fontcolor="#202124", pos="-2.6,0.3!"];

// Draw the bonds
N1 -- C2;
C2 -- C3;
C3 -- C3a;
C3a -- C4;
C4 -- C5 [style=double];
C5 -- C6;
C6 -- C7 [style=double];
C7 -- C7a;
C7a -- N1;
C3a -- C7a [style=double];
C5 -- C_ester;
C_ester -- O_double [style=double];
C_ester -- O_single;
O_single -- C_methyl;
```

```
N1 -- H1;  
C2 -- H2;  
C3 -- H3;  
C4 -- H4;  
C6 -- H6;  
C7 -- H7;  
}
```

Indole-5-carboxylic acid + Methanol --(H+)--> **Methyl indole-5-carboxylate** + Water

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References

- 1. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]
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